molecular formula C12H14BrFO3 B8585453 Tert-butyl (2-bromo-4-fluorophenoxy)acetate

Tert-butyl (2-bromo-4-fluorophenoxy)acetate

Cat. No.: B8585453
M. Wt: 305.14 g/mol
InChI Key: VLYJZOPHSLJCHV-UHFFFAOYSA-N
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Description

Tert-butyl (2-bromo-4-fluorophenoxy)acetate is an organic compound that features a tert-butyl ester group attached to a phenoxyacetate moiety, which is further substituted with bromine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(2-bromo-4-fluorophenoxy)acetate typically involves the reaction of 2-bromo-4-fluorophenol with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for tert-butyl(2-bromo-4-fluorophenoxy)acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-bromo-4-fluorophenoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The phenoxyacetate moiety can undergo oxidation reactions to form corresponding quinones or other oxidized products.

    Reduction: The compound can be reduced to remove the bromine or fluorine atoms under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or THF.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxyacetates.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dehalogenated or defluorinated products.

Scientific Research Applications

Tert-butyl (2-bromo-4-fluorophenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl(2-bromo-4-fluorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to changes in biochemical pathways and cellular functions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-bromo-4-fluorophenoxy)acetate is unique due to the combination of bromine and fluorine substitutions on the phenoxyacetate moiety. This structural feature imparts distinct reactivity and binding properties, making it valuable in specific chemical and biological applications.

Properties

Molecular Formula

C12H14BrFO3

Molecular Weight

305.14 g/mol

IUPAC Name

tert-butyl 2-(2-bromo-4-fluorophenoxy)acetate

InChI

InChI=1S/C12H14BrFO3/c1-12(2,3)17-11(15)7-16-10-5-4-8(14)6-9(10)13/h4-6H,7H2,1-3H3

InChI Key

VLYJZOPHSLJCHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-bromo-4-fluorophenol (2.15 g, 11.25 mmol) in DMF (60 ml) was treated with potassium carbonate (7.77 g, 96.25 mmol) and t-butyl bromoacetate (1.99 ml, 13.5 mmol) at 60° C. for 12 hours. The reaction mixture was filtered through celite, and partitioned between water and ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, filtered and concentrated. The crude was absorbed on silica and purified on a silica gel column with a 5%-10% ethyl acetate/hexanes gradient to give the product as colorless oil (2.86 g, 83%).
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2.15 g
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7.77 g
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1.99 mL
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60 mL
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Yield
83%

Synthesis routes and methods II

Procedure details

Following the general method as outlined in Intermediate 1, starting from 2-bromo-4-fluorophenol and tert-butyl bromoacetate, the title compound was obtained as a white solid in quantitative yield.
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